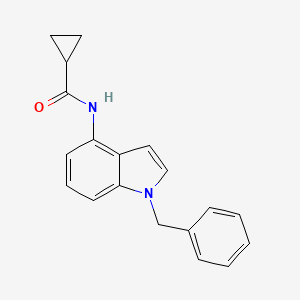![molecular formula C15H8ClF6NO2 B5412668 N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5412668.png)
N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide modulator works by binding to the this compound protein and improving its function. This compound modulator has been shown to increase the opening of the this compound channel, which allows for the transport of chloride ions across cell membranes. This results in improved hydration of the airway surface and improved clearance of mucus from the lungs. This compound modulator has also been shown to improve the function of other ion channels, such as the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport across cell membranes.
Biochemical and Physiological Effects
This compound modulator has been shown to have several biochemical and physiological effects. This compound modulator has been shown to improve the function of the this compound protein, which leads to improved hydration of the airway surface and improved clearance of mucus from the lungs. This compound modulator has also been shown to improve lung function, reduce the frequency of lung infections, and improve the quality of life of CF patients. This compound modulator has also been shown to improve the function of other ion channels, such as the ENaC, which is involved in the regulation of sodium transport across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide modulator has several advantages for lab experiments. This compound modulator is a potent and specific modulator of the this compound protein, which allows for precise control of its function. This compound modulator has also been shown to have a low toxicity profile, which makes it suitable for use in lab experiments. However, this compound modulator has several limitations for lab experiments. This compound modulator is a complex compound that requires expertise in organic chemistry for its synthesis. This compound modulator is also expensive, which may limit its use in lab experiments.
Orientations Futures
N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide modulator has several potential future directions for research. This compound modulator has been shown to have therapeutic potential in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. This compound modulator has also been shown to have potential applications in gene therapy, where it can be used to improve the function of the this compound protein in CF patients. This compound modulator can also be used in combination with other drugs to improve their efficacy in treating CF. Further research is needed to explore these potential applications of this compound modulator.
Conclusion
In conclusion, this compound modulator is a complex chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound modulator has been shown to improve the function of the this compound protein, which leads to improved hydration of the airway surface and improved clearance of mucus from the lungs. This compound modulator has several advantages for lab experiments, but also has several limitations. This compound modulator has several potential future directions for research, which makes it an exciting compound for scientific investigation.
Méthodes De Synthèse
The synthesis of N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide modulator involves several steps, including the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to produce 4-(trifluoromethyl)benzoyl chloride. The resulting compound is then reacted with 4-(difluoromethoxy)aniline and 2-fluoroaniline to produce this compound. The synthesis method of this compound modulator is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound modulator has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the transport of chloride ions across cell membranes. This compound modulator has been shown to improve lung function, reduce the frequency of lung infections, and improve the quality of life of CF patients.
Propriétés
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]-2-fluorophenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-15(21,22)25-10-5-6-12(11(17)7-10)23-13(24)8-1-3-9(4-2-8)14(18,19)20/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHOIJQQRNEOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)OC(F)(F)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5412590.png)
![2-amino-4-(3-hydroxyphenyl)-6-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5412613.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
![4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5412633.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412634.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)
![{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}acetic acid](/img/structure/B5412643.png)


![N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide](/img/structure/B5412692.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412697.png)
![N-ethyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5412703.png)